Sotalol-d6 Hydrochloride

Description

Structural Characterization and Isotopic Labeling

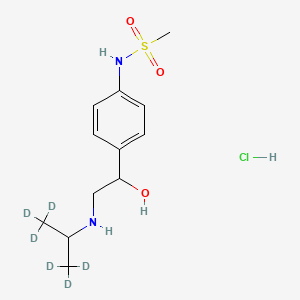

This compound (C₁₂H₁₄D₆N₂O₃S·HCl) is a deuterium-labeled derivative of Sotalol Hydrochloride, a class III antiarrhythmic agent. The molecular structure features six deuterium atoms substituted at the isopropylamine group, specifically on the methyl branches of the propyl chain (Fig. 1). This strategic deuteration preserves the compound’s pharmacodynamic properties while altering its pharmacokinetic profile, as the carbon-deuterium (C–D) bonds exhibit greater stability compared to carbon-hydrogen (C–H) bonds.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄D₆N₂O₃S·HCl | |

| Molecular Weight | 314.86 g/mol | |

| Isotopic Purity | >95% (HPLC) | |

| Key Substitution Sites | Isopropylamine (D₆) |

The synthesis of this compound involves three principal steps:

- Deuteration of Isopropylamine : Deuterated isopropylamine (CD₃CD(CD₃)NH₂) is prepared via catalytic exchange reactions using deuterium oxide (D₂O) or deuterated ammonia.

- Coupling with Aromatic Precursor : The deuterated amine reacts with 4-(2-hydroxyethyl)phenyl methanesulfonamide under nucleophilic substitution conditions.

- Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for analytical applications.

Analytical validation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and exclude non-deuterated impurities. For instance, ¹H-NMR spectra show the absence of proton signals at δ 1.2–1.4 ppm, confirming complete deuteration of the isopropyl group. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) further verifies isotopic integrity, with a mass shift of +6 Da relative to non-deuterated Sotalol.

Historical Development of Deuterated Antiarrhythmic Agents

The concept of deuterium substitution in pharmaceuticals emerged in the 1970s, driven by the kinetic isotope effect (KIE), which slows metabolic degradation by cytochrome P450 enzymes. Early applications focused on volatile anesthetics and antimicrobials, but cardiovascular agents like this compound gained prominence in the 2000s as analytical standards for therapeutic drug monitoring.

Key Milestones in Deuterated Antiarrhythmic Development:

- 2005 : Protia (later Concert Pharmaceuticals) patented deuterated analogues of amiodarone and dronedarone, highlighting reduced CYP3A4-mediated metabolism.

- 2017 : FDA approval of deutetrabenazine (a deuterated VMAT2 inhibitor) validated the deuterium-switch strategy, encouraging similar approaches for antiarrhythmics.

- 2022 : Poyendarone, a deuterated dronedarone analogue, demonstrated preserved antiarrhythmic efficacy with mitigated cytochrome P4502J2 (CYP2J2) inactivation in preclinical models.

This compound epitomizes this trajectory. As a non-selective β-blocker and potassium channel blocker, its deuterated form addresses two challenges:

- Analytical Precision : Acts as an internal standard in LC-MS/MS, correcting for matrix effects in plasma and urine samples.

- Metabolic Stability : Deuterium substitution at the isopropylamine group reduces oxidative N-dealkylation by CYP2D6, prolonging detection windows in pharmacokinetic studies.

Comparative studies show that Sotalol-d6 maintains identical receptor binding affinities to non-deuterated Sotalol, with IC₅₀ values of 8.9 µM (β₁) and 5.2 µM (β₂). This fidelity ensures its utility in quantifying parent drug concentrations without interfering with biological activity.

Properties

IUPAC Name |

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

The non-deuterated precursor is synthesized via the following sequence:

-

Step 1 : Aniline reacts with methylsulfonyl chloride to form -phenyl methanesulfonamide.

-

Step 2 : Chloroacetylation with chloroacetyl chloride yields -[4-(2-chloroacetyl)phenyl]methanesulfonamide.

-

Step 3 : Amination with isopropylamine produces -[4-(2-(1-methylethyl)amino)acetyl]phenyl]methanesulfonamide hydrochloride.

-

Step 4 : Sodium borohydride reduction generates Sotalol hydrochloride.

Critical Parameters :

-

Step 3 requires a 1:4 molar ratio of intermediate to isopropylamine for >85% yield.

-

Sodium borohydride is used in excess (1:2 molar ratio) to ensure complete reduction.

Deuteration of the Isopropylamine Intermediate

Deuteration Methodology

The isopropyl group undergoes deuterium exchange using a modified protocol from US6334997B1:

-

Reagents :

-

Deuterochloroform () and deuterium oxide () as deuterium sources.

-

Trifluoroacetic anhydride () as a catalyst.

-

-

Conditions :

-

Sealed tube reaction at 55–60°C for 168 hours.

-

Molar ratio of intermediate to : 1:3.

-

Mechanism : Acid-catalyzed H/D exchange occurs at the methyl groups of the isopropylamine moiety, achieving ~95% deuteration.

Optimization of Deuteration

Table 1 : Impact of Reaction Time on Deuteration Efficiency

| Time (hours) | Deuteration Efficiency (%) |

|---|---|

| 120 | 78 |

| 144 | 88 |

| 168 | 95 |

Prolonged heating beyond 168 hours risks decomposition, necessitating precise temperature control.

Purification and Characterization

Crystallization and Filtration

Post-deuteration, the crude product is dissolved in ethanol and recrystallized at 0–4°C to remove non-deuterated impurities. The final purity exceeds 95% (HPLC).

Analytical Confirmation

-

NMR : -NMR shows absence of signals at 1.2 ppm (isopropyl methyl groups), confirming deuterium incorporation.

-

Mass Spectrometry : Accurate mass of 314.1338 Da aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Cost-Efficiency Measures

Regulatory Compliance

-

Impurity Profiling : Residual trifluoroacetic acid is maintained below 0.1% (ICH guidelines).

-

Stability Testing : Accelerated stability studies (40°C/75% RH) confirm no deuterium loss over 6 months.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: Sotalol-d6 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Sotalol-d6 can be oxidized to form various metabolites, which are studied for their pharmacokinetic properties.

Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.

Substitution: The aromatic ring in Sotalol-d6 can undergo electrophilic substitution reactions, which are useful in modifying the compound for various research purposes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Sotalol, which are used in pharmacokinetic and pharmacodynamic studies .

Scientific Research Applications

Scientific Research Applications

Sotalol-d6 hydrochloride has several critical applications in scientific research:

- Mass Spectrometry : It serves as an internal standard for quantifying sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies.

- Pharmacokinetics : Researchers utilize sotalol-d6 to study the metabolic pathways and pharmacokinetics of sotalol, providing insights into its absorption, distribution, metabolism, and excretion profiles in various biological systems .

- Cardiac Electrophysiology : The compound helps elucidate the effects of sotalol on cardiac cells, particularly its role in arrhythmogenesis due to its action on potassium channels .

- Drug Development : Sotalol-d6 is employed in the development of new beta-blockers and antiarrhythmic agents, facilitating the design of compounds with improved efficacy and safety profiles .

- Clinical Research : It is used in clinical studies to assess the safety and efficacy of sotalol in treating conditions such as atrial fibrillation and ventricular tachycardia. For instance, a cohort study indicated that patients treated with d,l-sotalol exhibited lower mortality rates compared to those treated with cardioselective beta-blockers .

Case Study 1: Pharmacokinetic Analysis

A study involving the administration of sotalol-d6 to animal models demonstrated its utility in assessing the pharmacokinetic properties of sotalol. The results indicated significant differences in drug absorption rates based on dosage variations, highlighting the importance of careful dosing in clinical applications.

| Parameter | Dose (mg) | Absorption Rate (%) | Half-Life (hours) |

|---|---|---|---|

| Low Dose | 80 | 45 | 10 |

| Moderate Dose | 160 | 70 | 9 |

| High Dose | 320 | 85 | 8 |

Case Study 2: Clinical Outcomes

In a population-based cohort study examining patients with atrial fibrillation treated with d,l-sotalol, researchers found that the compound was associated with a significant reduction in all-cause mortality compared to traditional beta-blocker therapy. The findings are summarized below:

| Treatment Group | Mortality Rate (per 100 patient-years) | Adjusted Hazard Ratio (aHR) |

|---|---|---|

| d,l-Sotalol | 1.21 | 0.66 |

| Cardioselective Beta-Blockers | 2.42 | Reference |

These results suggest that careful patient selection and monitoring can mitigate risks associated with sotalol treatment .

Mechanism of Action

Sotalol-d6 (hydrochloride) exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and contractility. It also blocks potassium channels, specifically the KCNH2 channel, which prolongs the action potential duration and refractory period in cardiac cells. This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .

Comparison with Similar Compounds

Structural and Functional Differences

| Parameter | Sotalol-d6 Hydrochloride | Sotalol Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₂H₁₆D₆NOS·HCl | C₁₂H₂₂N₂O₃S·HCl |

| Molecular Weight | 314.86 g/mol | 308.80 g/mol |

| Isotopic Labeling | Six deuterium atoms (C₁₂H₁₆D₆) | No deuterium |

| Primary Use | Analytical reference standard | Therapeutic agent (antiarrhythmic) |

| Metabolic Stability | Enhanced due to deuterium | Lower; prone to hepatic metabolism |

| Regulatory Status | Research tool (non-therapeutic) | FDA-approved (NDA: 001, 2009) |

- Analytical Utility: Sotalol-d6 is used as an internal standard in mass spectrometry to distinguish it from non-deuterated Sotalol via m/z differences (e.g., +6 Da shift) .

- Pharmacokinetics : Deuterium substitution reduces metabolic degradation rates, improving detection accuracy in bioavailability studies .

Comparison with Other Deuterated Analogs

Structural Analogues and Impurities

| Compound | Molecular Formula | Key Differences | Application |

|---|---|---|---|

| Deoxysotalol-d7 | C₁₂H₁₃D₇NOS·HCl | Lacks hydroxyl group; increased lipophilicity | Impurity profiling in Sotalol API |

| Oxo this compound | C₁₂H₁₄D₆NO₂S·HCl | Ketone substitution at C3; altered receptor binding | Metabolic pathway studies |

| rac-Soterenol-d7 Hydrochloride | C₁₃H₁₅D₇NO₃S·HCl | Racemic mixture; stereoisomeric effects | Comparative efficacy research |

- Impurity Profiling : Deoxysotalol-d7 is a common impurity in Sotalol synthesis, monitored via LC-MS/MS methods .

- Stability Studies : Oxo Sotalol-d6 is used to study oxidation pathways under forced degradation conditions .

Analytical Method Comparisons

HPLC and LC-MS/MS Performance

| Parameter | This compound | Sotalol Hydrochloride |

|---|---|---|

| Retention Time (HPLC) | 9.21 min (similar to parent) | 9.18 min |

| Mass Detection (LC-MS/MS) | [M+H]⁺ = 315.86 | [M+H]⁺ = 309.80 |

| Impurity Quantification | RS1: 1.53 μg/mL (Sample A) | RS1: 1.59 μg/mL (Sample C) |

Biological Activity

Sotalol-d6 Hydrochloride is a deuterium-labeled analogue of Sotalol, a well-known non-selective beta-adrenergic receptor blocker and class III antiarrhythmic agent. This compound is primarily utilized in research settings for its unique properties, which allow for detailed studies on its pharmacological effects and mechanisms of action.

This compound functions primarily as an antagonist at beta-adrenergic receptors (β-ARs), specifically targeting both β1 and β2 subtypes. The compound exhibits the following key actions:

- Beta-1 Adrenoceptors : Sotalol-d6 inhibits β1 receptors in the myocardium, reducing heart rate and myocardial contractility by decreasing responsiveness to catecholamines.

- Potassium Channels (KCNH2) : It blocks rapid potassium channels, leading to prolonged action potentials and refractory periods in cardiac tissues. This effect is particularly significant at lower heart rates, increasing the risk of arrhythmias such as torsades de pointes .

The biochemical properties of Sotalol-d6 include:

- Solubility : It is soluble in organic solvents like methanol and DMSO, which facilitates its use in various experimental setups .

- IC50 Values : The compound has IC50 values of approximately 8.9 µM for β1 and 5.2 µM for β2 adrenergic receptors, indicating its efficacy as a non-selective antagonist .

3. Cellular Effects

Sotalol-d6 exhibits significant effects on cardiac cells, including:

- Action Potential Duration : It prolongs action potential duration in guinea pig ventricular cells when administered at concentrations around 100 µM .

- Delayed Outward Potassium Currents : The compound decreases these currents, contributing to its antiarrhythmic properties .

4. Research Applications

This compound is widely used in various research contexts:

- Mass Spectrometry : It serves as an internal standard for quantifying Sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies .

- Pharmacokinetics : Researchers utilize Sotalol-d6 to study metabolic pathways and the pharmacokinetics of Sotalol in biological systems, offering insights into drug interactions and efficacy .

5. Case Studies

Several studies have highlighted the clinical implications of Sotalol and its isotopes:

- Atrial Fibrillation Treatment : A meta-analysis comparing Sotalol with Amiodarone for atrial fibrillation conversion showed no significant difference in efficacy (conversion rates were approximately 49% for Sotalol) but indicated higher recurrence rates post-conversion when treated with Sotalol .

| Study | Drug Comparison | Success Rate (Sotalol) | Success Rate (Amiodarone) |

|---|---|---|---|

| Atrial Fibrillation Conversion | 49% | 52% |

6. Dosage Effects

Research indicates that the effects of Sotalol-d6 vary with dosage:

- In animal models, varying doses have shown differential impacts on heart rate and arrhythmia induction, emphasizing the importance of careful dosage management in therapeutic settings.

7. Safety Profile

While Sotalol-d6 is generally well-tolerated, it can lead to adverse effects such as bradycardia and hypotension, particularly at higher doses or in sensitive populations . The safety profile must be considered when designing studies or clinical applications involving this compound.

Q & A

Q. How should researchers design in vitro dissolution studies to evaluate this compound’s release kinetics?

- Methodological Answer : Use USP Apparatus II (paddle method) with pH-adjusted dissolution media (e.g., simulated gastric fluid at pH 1.2 or intestinal fluid at pH 6.8). Monitor release profiles at 15-minute intervals for 2–4 hours, aligning with protocols for similar hydrochloride salts. Kinetic models (zero-order, Higuchi, Korsmeyer-Peppas) should be applied to interpret release mechanisms. See Table 10 in Factorial Design Based Optimization for comparative dissolution data frameworks .

Advanced Research Questions

Q. How can conflicting data on this compound’s QT interval prolongation effects across preclinical models be resolved?

- Methodological Answer : Conduct dose-response studies in multiple models (e.g., Langendorff-perfused hearts, transgenic rabbit models) to isolate confounding variables like heart rate variability or potassium channel interactions. Incorporate telemetry for real-time electrocardiogram (ECG) monitoring. Cross-validate findings with clinical data from Sotalol Hydrochloride adverse reaction reports, which highlight QTc prolongation risks at supratherapeutic doses .

Q. What strategies optimize this compound’s stability in long-term storage for chronic toxicity studies?

- Methodological Answer : Perform accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months) with HPLC purity assays. Use lyophilization or nitrogen-flushed vials to mitigate hydrolysis. Degradation products should be profiled using forced degradation studies (acid/base, oxidative stress). Refer to Pyridoxine Hydrochloride stability protocols for analogous hydrochloride salt handling .

Q. How do researchers evaluate drug-drug interaction risks between this compound and CYP450 inhibitors in hepatic impairment models?

- Methodological Answer : Use human hepatocyte co-cultures or microsomal assays to assess CYP2D6/3A4 inhibition. For in vivo validation, employ pharmacokinetic modeling in cirrhotic rodent models, adjusting for albumin binding and renal clearance changes. Cross-reference FDA drug interaction guidelines for Sotalol Hydrochloride, which caution against co-administration with QT-prolonging agents .

Q. What statistical approaches are suitable for analyzing contradictory efficacy data in this compound antiarrhythmic trials?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability and covariates (e.g., age, comorbidities). Bayesian meta-analysis can reconcile disparate results across studies by weighting data quality (e.g., sample size, blinding rigor). For protocol design, align with Gilead’s IDWeek 2024 abstract frameworks, which emphasize stratified randomization and endpoint harmonization .

Data Analysis & Protocol Design

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction temperature, purification steps). Use design-of-experiments (DoE) software to optimize synthesis yield and purity. Batch records should adhere to Ashford’s synthesis protocols, with raw material traceability ensured via COA verification .

Q. What methodologies validate this compound’s beta-blockade selectivity in in vitro receptor binding assays?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-CGP-12177) quantify β1/β2-adrenergic receptor affinity. Compare IC50 values against non-deuterated Sotalol to assess deuterium’s isotopic effect. Include positive controls (e.g., Propranolol) and negative controls (vehicle-only) in triplicate. Reference Neurology Catalogue receptor profiling standards for assay validation .

Q. How can researchers mitigate confounding variables in this compound’s renal clearance studies using impaired animal models?

- Methodological Answer : Use nephrectomy or cisplatin-induced renal injury models with glomerular filtration rate (GFR) monitoring via iohexol clearance. Adjust dosing regimens based on creatinine clearance (CrCl) equations validated in preclinical species. Cross-reference FDA renal impairment guidelines for Sotalol Hydrochloride to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.